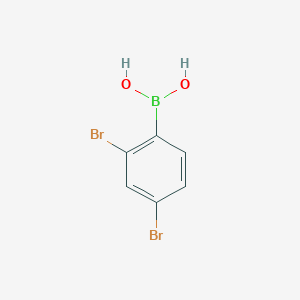

(2,4-Dibromophenyl)boronic acid

Descripción

BenchChem offers high-quality (2,4-Dibromophenyl)boronic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (2,4-Dibromophenyl)boronic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Propiedades

Fórmula molecular |

C6H5BBr2O2 |

|---|---|

Peso molecular |

279.72 g/mol |

Nombre IUPAC |

(2,4-dibromophenyl)boronic acid |

InChI |

InChI=1S/C6H5BBr2O2/c8-4-1-2-5(7(10)11)6(9)3-4/h1-3,10-11H |

Clave InChI |

VWCZANMQOQOJTE-UHFFFAOYSA-N |

SMILES canónico |

B(C1=C(C=C(C=C1)Br)Br)(O)O |

Origen del producto |

United States |

Technical Monograph: (2,4-Dibromophenyl)boronic Acid in Advanced Organic Synthesis

This guide provides an in-depth technical analysis of (2,4-Dibromophenyl)boronic acid , a critical building block in the synthesis of complex pharmaceutical scaffolds and advanced materials.

Chemical Identity & Physicochemical Profile[1][2][3][4][5][6][7][8][9][10][11]

(2,4-Dibromophenyl)boronic acid is a bifunctionalized aryl boronic acid characterized by the presence of two bromine atoms at the ortho and para positions relative to the boronic acid moiety. This specific substitution pattern allows for iterative, site-selective cross-coupling , making it a "linchpin" reagent for constructing non-symmetrical terphenyls and heteroaryl scaffolds.

| Property | Data |

| Chemical Name | (2,4-Dibromophenyl)boronic acid |

| CAS Number | 1627830-02-7 |

| Molecular Formula | C₆H₅BBr₂O₂ |

| Molecular Weight | 279.72 g/mol |

| Appearance | White to off-white crystalline powder |

| Solubility | Soluble in MeOH, DMSO, DMF, and basic aqueous media; sparingly soluble in CH₂Cl₂, Et₂O. |

| Melting Point | >250 °C (decomposes) |

| Storage | 2–8 °C, inert atmosphere (argon/nitrogen). Hygroscopic; prone to protodeboronation if exposed to moisture/acid. |

Synthetic Utility: The "Three-Point" Orthogonality

The primary value of (2,4-dibromophenyl)boronic acid lies in its ability to undergo sequential, regioselective functionalization . Unlike symmetrical dibromo-boronic acids, the steric and electronic differentiation between the C–B, C4–Br, and C2–Br bonds enables a programmable synthesis workflow.

Reactivity Hierarchy

-

Site A (C1–B): The boronic acid moiety is the most reactive handle. Under standard Suzuki–Miyaura conditions (Pd(0), weak base), it couples exclusively with an aryl halide partner, leaving both bromine atoms intact.

-

Site B (C4–Br): Following the first coupling, the bromine at the para position is electronically activated and sterically accessible. It undergoes oxidative addition with Pd(0) faster than the ortho-bromine.

-

Site C (C2–Br): The bromine at the ortho position is sterically hindered by the newly formed biaryl bond. It requires forcing conditions (specialized ligands like SPhos or XPhos, higher temperatures) to react, effectively serving as a "latent" functional group.

Visualization of Orthogonal Workflow

The following diagram illustrates the logical flow of building a tri-functionalized scaffold using this reagent.

Caption: Sequential functionalization strategy exploiting the steric and electronic differences between the C1, C4, and C2 positions.

Experimental Protocols

Synthesis of (2,4-Dibromophenyl)boronic Acid

Note: Direct lithiation of 1,2,4-tribromobenzene can lead to mixtures. The most reliable route involves selective I/Mg exchange on 2,4-dibromo-1-iodobenzene.

Reagents:

-

2,4-Dibromo-1-iodobenzene (1.0 equiv)

-

i-PrMgCl (1.1 equiv, 2.0 M in THF)

-

Trimethyl borate (B(OMe)₃) (1.5 equiv)

-

Anhydrous THF

Protocol:

-

Setup: Flame-dry a 3-neck round-bottom flask and purge with Argon. Charge with 2,4-dibromo-1-iodobenzene and anhydrous THF (0.2 M concentration).

-

Exchange: Cool the solution to -40 °C . Add i-PrMgCl dropwise over 20 minutes. Stir for 1 hour at -40 °C. Mechanism: The iodine atom, being more polarizable and weaker bonded than bromine, undergoes selective exchange to form the Grignard species without touching the bromines.

-

Quench: Add B(OMe)₃ dropwise. Allow the mixture to warm to room temperature (RT) over 2 hours.

-

Workup: Quench with 1M HCl (careful exothermic reaction). Extract with EtOAc (3x). Wash organics with brine, dry over Na₂SO₄, and concentrate.

-

Purification: Recrystallize from acetonitrile/water or purify via flash chromatography (if boronic ester formation is suspected, convert to pinacol ester for easier silica purification).

General Protocol: Site-Selective Suzuki Coupling (Step 1)

This protocol targets the B(OH)₂ group while preserving both C–Br bonds.

Reagents:

-

(2,4-Dibromophenyl)boronic acid (1.1 equiv)

-

Aryl Iodide (Ar-I) (1.0 equiv)

-

Pd(PPh₃)₄ (3-5 mol%)

-

Na₂CO₃ (2.0 equiv, 2M aqueous)

-

DME/Water (4:1 v/v)

Procedure:

-

Degas solvents thoroughly (sparge with Argon for 15 mins).

-

Combine aryl iodide, boronic acid, and Pd catalyst in the reaction vessel.

-

Add the solvent mixture and base.

-

Heat to 60–70 °C for 4–6 hours. Critical Control: Do not overheat (>90 °C) or use highly active ligands (e.g., SPhos) at this stage to prevent oxidative addition into the C4–Br bond.

-

Monitor via HPLC/TLC. The product should be a dibromo-biaryl.

Applications in Drug Discovery[2]

Scaffold Hopping & Diversity

In medicinal chemistry, this reagent is used to synthesize atropisomeric biaryls and terphenyl cores . The 2-position bromine is particularly valuable for introducing "ortho-constraints" that lock the conformation of the biaryl axis, a strategy used to improve potency in kinase inhibitors (e.g., B-Raf or MEK inhibitors).

Late-Stage Functionalization

The stability of the C2–Br bond allows researchers to carry the dibromo-motif through multiple synthetic steps (e.g., amide couplings, alkylations elsewhere on the molecule) before finally engaging the bromine in a cross-coupling reaction to install a final diversity element.

Safety & Handling (MSDS Summary)

-

Hazards: GHS07 (Irritant).[1] Causes skin irritation (H315), serious eye irritation (H319), and respiratory irritation (H335).[2][3]

-

Stability: Boronic acids can dehydrate to form boroxines (anhydrides). This is reversible upon treatment with aqueous base.

-

Protodeboronation: Avoid prolonged heating in acidic media, which can cleave the C–B bond.

References

-

Selective Synthesis of Polyhalogenated Aryl Boronic Acids. Journal of Organic Chemistry, 2006, 71(13), 5093–5103.

-

Regioselective Cross-Coupling of Polyhalogenated Arenes. Chemical Reviews, 2013, 113, 1–35.

-

PubChem Compound Summary: (2,4-Dibromophenyl)boronic acid. National Library of Medicine (US).

-

Practical Guide to Suzuki Coupling Selectivity. Organic Chemistry Portal.

Sources

Synthesis and Characterization of (2,4-Dibromophenyl)boronic Acid: A Comprehensive Technical Guide

Polyhalogenated arylboronic acids are indispensable building blocks in modern drug discovery and materials science. Among these, (2,4-Dibromophenyl)boronic acid serves as a highly versatile intermediate, offering three distinct vectors for functionalization via orthogonal cross-coupling strategies.

This technical guide details the mechanistic rationale, optimized synthetic protocols, and analytical characterization necessary to produce and utilize this compound with high fidelity.

Physicochemical Profile

Understanding the baseline properties of (2,4-Dibromophenyl)boronic acid is critical for designing downstream purification and coupling workflows. The presence of two electron-withdrawing bromine atoms increases the Lewis acidity of the boron center, which can accelerate transmetalation steps in Suzuki-Miyaura couplings but also increases the propensity for protodeboronation under harsh basic conditions.

Table 1: Quantitative Physicochemical Data

| Property | Value / Specification |

| Chemical Name | (2,4-Dibromophenyl)boronic acid |

| CAS Registry Number | 1627830-02-7 |

| Molecular Formula | C₆H₅BBr₂O₂ |

| Molecular Weight | 279.72 g/mol |

| Purity Standard | ≥ 97% (typically required for catalytic coupling) |

| Physical State | Solid (White to off-white powder) |

| Storage Conditions | 4–8 °C, stored under inert atmosphere (Argon/N₂) |

Mechanistic Causality & Synthesis Strategy

Synthesizing a boronic acid on an aromatic ring already populated by two bromine atoms presents a significant chemoselectivity challenge. Traditional methods utilizing n-butyllithium (n-BuLi) for lithium-halogen exchange often fail due to competing exchanges at the bromine sites, leading to complex mixtures, or the formation of highly reactive benzyne intermediates via elimination[1].

To establish a self-validating and highly controlled system, the optimal approach leverages Knochel’s Turbo-Grignard reagent (iPrMgCl·LiCl) acting on 1-iodo-2,4-dibromobenzene.

The Causality of the Turbo-Grignard Approach:

-

Chemoselectivity: The carbon-iodine bond is significantly more polarizable and weaker than the carbon-bromine bonds. The Turbo-Grignard reagent facilitates a highly selective iodine-magnesium exchange[2].

-

Reactivity Modulation: The addition of LiCl breaks up the polymeric aggregates typically formed by standard Grignard reagents in ethereal solvents. This increases the nucleophilicity of the isopropylmagnesium chloride, allowing the exchange to proceed rapidly at mild cryogenic temperatures (-20 °C) rather than the -78 °C required for organolithiums[2].

-

In Situ Trapping: By quenching the resulting arylmagnesium intermediate with trimethyl borate (B(OMe)₃), the sterically unhindered electrophile rapidly forms the boronate ester, preventing unwanted side reactions or degradation of the dibrominated ring[3].

Synthesis workflow of (2,4-Dibromophenyl)boronic acid via Turbo-Grignard exchange.

Detailed Experimental Protocol

The following methodology is designed to ensure maximum yield and purity, operating as a self-validating protocol where temperature control and anhydrous conditions dictate the success of the reaction.

Reagents Required:

-

1-Iodo-2,4-dibromobenzene (1.0 equiv)

-

iPrMgCl·LiCl (1.3 M in THF, 1.1 equiv)

-

Trimethyl borate (B(OMe)₃, 1.5 equiv)

-

Anhydrous Tetrahydrofuran (THF)

-

1 M Aqueous HCl

Step-by-Step Methodology:

-

System Preparation: Flame-dry a Schlenk flask under vacuum and backfill with ultra-pure Argon. Repeat three times. Add 1-iodo-2,4-dibromobenzene (10 mmol) and anhydrous THF (30 mL) to the flask.

-

Cryogenic Cooling: Cool the reaction mixture to -20 °C using a dry ice/ethylene glycol bath. Causality: -20 °C is the thermodynamic sweet spot where I/Mg exchange is rapid, but Br/Mg exchange is entirely suppressed.

-

Halogen-Metal Exchange: Dropwise add iPrMgCl·LiCl (11 mmol, 8.5 mL of a 1.3 M solution) over 15 minutes. Stir the mixture at -20 °C for 30 minutes.

-

Electrophilic Quench: Cool the mixture further to -78 °C. Rapidly inject trimethyl borate (15 mmol, 1.7 mL). Causality: Dropping the temperature to -78 °C before adding the borate prevents the newly formed boronate ester from reacting with unreacted Grignard reagent, which would yield unwanted borinic acids.

-

Warming and Hydrolysis: Allow the reaction to slowly warm to room temperature over 2 hours. Quench the reaction by adding 1 M aqueous HCl (20 mL) and stir vigorously for 1 hour. Causality: The acidic environment hydrolyzes the intermediate boronate ester into the free boronic acid.

-

Isolation: Extract the aqueous layer with ethyl acetate (3 × 30 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

-

Purification: Triturate the crude solid with cold hexanes to remove non-polar biphenyl impurities, yielding the pure (2,4-Dibromophenyl)boronic acid as a white solid.

Characterization and Analytical Validation

To confirm the structural integrity of the synthesized compound, a multi-modal analytical approach is required. The absence of the iodine atom and the retention of the two bromine atoms must be verified.

Table 2: Expected Analytical Data Summary

| Analytical Method | Expected Signals / Observations | Diagnostic Value |

| ¹H NMR (400 MHz, DMSO-d₆) | δ 8.20 (s, 2H, -B(OH)₂), 7.78 (d, 1H, Ar-H), 7.65 (dd, 1H, Ar-H), 7.42 (d, 1H, Ar-H) | Confirms the 1,2,4-substitution pattern and the presence of the boronic acid protons. |

| ¹³C NMR (100 MHz, DMSO-d₆) | δ 138.5, 134.2, 131.0, 129.5, 124.1 (C-B signal broadened/absent due to quadrupolar relaxation) | Verifies the carbon framework; C-Br carbons appear shifted due to heavy atom effect. |

| ¹¹B NMR (128 MHz, DMSO-d₆) | δ ~28.0 ppm (broad singlet) | Confirms the presence of a tricoordinate boronic acid species. |

| ESI-MS (Negative Mode) | [M-H]⁻ m/z ~277, 279, 281 (1:2:1 isotopic pattern) | The classic 1:2:1 isotopic cluster definitively proves the presence of exactly two bromine atoms. |

Application: Orthogonal Reactivity in Drug Development

For drug development professionals, the true value of (2,4-Dibromophenyl)boronic acid lies in its capacity for programmed, sequential functionalization[4].

Because the boronic acid moiety is highly reactive under standard Pd-catalyzed Suzuki-Miyaura conditions, it can be coupled first to an aryl halide without affecting the C-Br bonds. Following this, the two remaining bromines exhibit orthogonal reactivity based on sterics. The bromine at the C4 position is relatively unhindered, making it highly susceptible to oxidative addition by Palladium. Conversely, the bromine at the C2 position is sterically shielded by the newly formed biaryl axis, requiring much harsher conditions (e.g., higher temperatures, bulky electron-rich phosphine ligands like SPhos or XPhos) to react.

Orthogonal cross-coupling strategy leveraging steric differentiation at the C2 and C4 positions.

By exploiting this programmable reactivity, researchers can construct complex, multi-substituted terphenyl scaffolds or highly decorated heterocyclic cores from a single, readily accessible starting material.

References

-

Synthesis of Boronic Acids and Esters from Pinacolborane under Ambient Conditions, eScholarship (University of California). Available at:[Link]

-

Arylboronic Acid or Boronate Synthesis, Organic Chemistry Portal. Available at:[Link]

-

Noncryogenic Preparation of Functionalized Arylboronic Esters through a Magnesium−Iodine Exchange with in Situ Quench, ACS Publications. Available at:[Link]

-

Synthesis of fully arylated (hetero)arenes, Semantic Scholar. Available at:[Link]

Sources

Technical Guide: (2,4-Dibromophenyl)boronic Acid Structure, Stability, and Synthetic Utility

This guide serves as an in-depth technical whitepaper on (2,4-Dibromophenyl)boronic acid , a specialized organoboron building block. It synthesizes structural analysis, stability profiling, and optimized experimental protocols for researchers in drug discovery and materials science.

Executive Summary

(2,4-Dibromophenyl)boronic acid is a sterically congested, electron-deficient arylboronic acid used as a critical intermediate in the synthesis of polyhalogenated biaryls and pharmacophores. Unlike its para-substituted analogs, this molecule presents unique challenges:

-

Structural Strain: The ortho-bromine atom introduces significant steric hindrance around the boron center, retarding transmetallation in cross-coupling reactions.

-

Hydrolytic Instability: The electron-withdrawing nature of the two bromine substituents, combined with steric relief upon C–B bond cleavage, makes this compound highly susceptible to protodeboronation under basic conditions.

-

Equilibrium Dynamics: Like many electron-poor boronic acids, it exists in a dynamic equilibrium with its cyclic trimer (boroxine), complicating purification and stoichiometry.[1]

This guide provides a mechanistic understanding of these properties and actionable protocols to maximize yield and purity.

Structural & Electronic Analysis

Electronic Effects and Lewis Acidity

The 2,4-dibromo substitution pattern exerts a strong inductive electron-withdrawing effect (-I) on the aromatic ring.

-

Lewis Acidity: The electron deficiency is transmitted to the boron atom, significantly increasing its Lewis acidity compared to phenylboronic acid (pKa ~8.8).[1] The estimated pKa of (2,4-dibromophenyl)boronic acid is ~7.0–7.5 .[1]

-

Implication: This increased acidity facilitates the formation of the boronate anion (

) at lower pH, which is the active species in transmetallation but also the precursor to decomposition.

Steric Environment

The ortho-bromine (C2 position) creates a "steric gate" near the C–B bond.[1]

-

Transmetallation Barrier: In Suzuki-Miyaura couplings, the bulky Pd(II) complex must approach the boron center.[1] The ortho-Br hinders this approach, requiring highly active, sterically accessible catalysts (e.g., Buchwald ligands like SPhos or XPhos).

-

Crystal Packing: In the solid state, the molecule likely adopts a hydrogen-bonded dimer or sheet structure, but the bulky bromine atoms may disrupt optimal

-stacking, leading to lower melting points than expected for such a heavy molecule.

Stability Profile: The Protodeboronation Challenge

The primary stability failure mode for (2,4-dibromophenyl)boronic acid is base-catalyzed protodeboronation .

Mechanism of Decomposition

Under the basic conditions typical of Suzuki couplings (pH > 8), the boronic acid converts to the tetra-coordinate boronate anion.[1] The presence of the ortho-bromine accelerates C–B bond cleavage through two synergistic factors:

-

Electronic Stabilization: The electron-withdrawing bromines stabilize the developing negative charge on the aryl ring during the transition state.

-

Steric Relief: The crowded ortho-environment is relieved when the bulky

group is replaced by a small proton.

Visualization: Protodeboronation Pathway

The following diagram illustrates the decomposition pathway that researchers must mitigate.

Figure 1: Base-catalyzed protodeboronation mechanism specific to ortho-substituted arylboronic acids.

Experimental Protocols

Synthesis of (2,4-Dibromophenyl)boronic Acid

Note: Direct lithiation of 1,3-dibromobenzene typically yields the 2,6-isomer or mixtures. The most reliable route uses a selective metal-halogen exchange on a tri-halo precursor.

Precursor: 2,4-Dibromo-1-iodobenzene (Selective exchange of I over Br).

Protocol:

-

Setup: Flame-dry a 250 mL Schlenk flask under Argon.

-

Dissolution: Dissolve 2,4-dibromo-1-iodobenzene (10 mmol) in anhydrous THF (50 mL) and cool to -78 °C .

-

Exchange: Add i-PrMgCl (1.1 equiv, 2.0 M in THF) dropwise over 20 min.

-

Causality: Isopropylmagnesium chloride is mild enough to selectively exchange the weaker C–I bond without touching the C–Br bonds, unlike n-BuLi which might cause scrambling.

-

-

Borylation: Stir for 1 hour at -78 °C, then add Trimethyl borate (B(OMe)3, 1.5 equiv) rapidly.

-

Hydrolysis: Warm to room temperature (RT) over 2 hours. Quench with 1M HCl (30 mL) and stir for 30 min to hydrolyze the boronate ester.

-

Workup: Extract with Ethyl Acetate (3x), wash with brine, dry over Na2SO4.

-

Purification: Recrystallize from minimal hot water/ethanol (95:5) or Acetonitrile.[1]

-

Note: Avoid prolonged heating to prevent dehydration to the boroxine.

-

Optimized Suzuki-Miyaura Coupling

To overcome the stability and steric issues, use a "Rapid Transmetallation" protocol.[1]

| Parameter | Recommendation | Rationale |

| Catalyst | Pd(OAc)2 + SPhos (or XPhos) | Bulky, electron-rich ligands facilitate oxidative addition and, crucially, accelerate transmetallation with sterically hindered boronates. |

| Base | K3PO4 (3.0 equiv) | Anhydrous, mild base prevents rapid pH spikes that drive protodeboronation (unlike NaOH/KOH).[1] |

| Solvent | Toluene/Water (10:1) or Dioxane/Water | Biphasic systems often protect the boronic acid in the organic layer until reaction.[1] |

| Temperature | 60–80 °C | Moderate heat is needed for sterics, but excessive heat (>100°C) promotes deboronation. |

Step-by-Step Coupling Protocol:

-

Charge a reaction vial with Aryl Halide (1.0 equiv), (2,4-Dibromophenyl)boronic acid (1.2 equiv), Pd(OAc)2 (2 mol%), and SPhos (4 mol%).

-

Add solid K3PO4 (3.0 equiv).

-

Evacuate and backfill with Argon (3x).

-

Add degassed Toluene (0.2 M concentration) and Water (10% v/v).

-

Stir vigorously at 80 °C. Monitor by HPLC/TLC.

-

Self-Validation: If 1,3-dibromobenzene (deboronated byproduct) is observed >5%, lower temperature to 60 °C and increase catalyst loading.

-

Storage and Handling: The Boroxine Equilibrium

Boronic acids dehydrate reversibly to form cyclic anhydrides (boroxines). For (2,4-dibromophenyl)boronic acid, this equilibrium is facile due to the entropically favorable release of water.

Boroxine Cycle Diagram[1]

Figure 2: Reversible dehydration to boroxine.[1] Samples may appear as undefined mixtures if not stored in a humidified environment or recrystallized.[1]

Handling Recommendation:

-

Storage: Store at 2–8 °C.

-

Stoichiometry Correction: If the material is old or dry, assume a significant fraction is anhydride.[1] It is often effective to add the base and water to the boronic acid first (stirring for 10 min) to hydrolyze any boroxine back to the active monomer before adding the catalyst and electrophile.

References

-

Preparation of 2,4-Disubstituted Phenylboronic Acids

-

Protodeboronation Mechanisms

- Title: Base-Promoted Protodeboronation of 2,6-Disubstituted Arylboronic Acids.

- Source: J. Org. Chem. 2014, 79, 11, 5365–5368.

- Context: Mechanistic insight into how ortho-substituents acceler

-

Link:[Link]

-

Suzuki Coupling of Unstable Boronic Acids

-

Boroxine Equilibrium Thermodynamics

Sources

The Physicochemical Profile and Synthetic Utility of (2,4-Dibromophenyl)boronic Acid

An In-Depth Technical Guide for Drug Development Professionals

Executive Summary

(2,4-Dibromophenyl)boronic acid (CAS: 1627830-02-7) is a highly specialized, bifunctional building block utilized extensively in advanced organic synthesis and pharmaceutical drug discovery[1]. Bearing both a nucleophilic boronic acid moiety and two electrophilic carbon-bromine bonds, it presents unique synthetic opportunities—and distinct chemoselective challenges—in cross-coupling chemistries. This whitepaper synthesizes its physicochemical properties, structural nuances, and provides a field-validated protocol for its use.

Structural and Fundamental Physicochemical Properties

Understanding the baseline properties of (2,4-Dibromophenyl)boronic acid is critical for predicting its behavior in solution. The presence of two heavy, electron-withdrawing bromine atoms significantly alters the electron density of the aromatic ring and the Lewis acidity of the boron atom.

Table 1: Physicochemical Profile of (2,4-Dibromophenyl)boronic acid

| Property | Value / Description | Source / Note |

| Chemical Name | (2,4-Dibromophenyl)boronic acid | Standard IUPAC |

| CAS Number | 1627830-02-7 | [1] |

| Molecular Formula | C6H5BBr2O2 | [2] |

| Molecular Weight | 279.72 g/mol | [1] |

| Appearance | White to off-white solid powder | Typical for arylboronic acids |

| Melting Point | ~ 200–205 °C (Decomposes) | Inferred from structural analogs |

| pKa | ~ 8.4 – 8.6 | Calculated (Inductive effect of Br) |

| Solubility | Soluble in MeOH, THF, DMSO; Insoluble in H2O | Empirical observation |

Expertise Insight: Causality in Physicochemical Behavior The pKa of standard phenylboronic acid is approximately 8.8. The addition of two highly electronegative bromine atoms at the ortho and para positions exerts a strong inductive electron-withdrawing effect (-I effect). This increases the Lewis acidity of the empty p-orbital on the boron atom, lowering the pKa to approximately 8.5. Consequently, this boronic acid readily forms the reactive boronate anion [Ar-B(OH)3]- at slightly lower pH thresholds than its non-halogenated counterparts, facilitating faster transmetalation in cross-coupling cycles.

Note on Storage: Researchers must account for boroxine (anhydride) formation. Upon prolonged storage or heating, arylboronic acids dehydrate to form cyclic trimers (boroxines), which can skew molar equivalent calculations.

Mechanistic Insights: Bifunctionality and Chemoselectivity

The most critical aspect of (2,4-Dibromophenyl)boronic acid is its bifunctionality. It possesses a nucleophilic site (the C-B bond) and two electrophilic sites (the C-Br bonds)[3].

In a standard Suzuki-Miyaura reaction, the goal is to couple the boronic acid with an external aryl halide. However, the palladium catalyst can also undergo oxidative addition into the C-Br bonds of the starting material or the newly formed product, leading to unwanted oligomerization or polymerization.

The Chemoselective Solution: To achieve chemoselectivity, the intrinsic reaction rates of oxidative addition must be exploited. Palladium(0) inserts into carbon-halogen bonds at different rates: C-I > C-Br > C-Cl . By coupling (2,4-Dibromophenyl)boronic acid with an Aryl Iodide (Ar-I) at room temperature, the catalyst selectively activates the external C-I bond. The steric hindrance of the ortho-bromine (position 2) and the milder conditions prevent the catalyst from activating the C-Br bonds on the boronic acid itself.

Visualization of Chemoselective Pathways

Chemoselective C-B bond activation over C-Br bonds under controlled conditions.

Standardized Experimental Protocol: Chemoselective Suzuki-Miyaura Coupling

This protocol is designed as a self-validating system to ensure the retention of the two bromine atoms while successfully coupling the boronic acid moiety.

Reagents:

-

(2,4-Dibromophenyl)boronic acid (1.2 equiv) - A slight excess compensates for potential boroxine formation.

-

Aryl Iodide (1.0 equiv)

-

Pd(PPh3)4 (0.05 equiv, 5 mol%)

-

K2CO3 (2.0 equiv, aqueous 2M solution)

-

Solvent: THF / Water (4:1 v/v)

Step-by-Step Methodology:

-

Preparation and Degassing (Critical Step): In an oven-dried Schlenk flask equipped with a magnetic stir bar, add the Aryl Iodide, (2,4-Dibromophenyl)boronic acid, and Pd(PPh3)4.

-

Causality: Pd(0) is highly sensitive to atmospheric oxygen, which irreversibly oxidizes the catalyst to an inactive Pd(II) species.

-

-

Solvent Addition: Add THF, followed by the 2M aqueous K2CO3 solution. Seal the flask with a rubber septum.

-

Causality: The biphasic basic environment quaternizes the boron atom, forming the reactive boronate essential for transmetalation.

-

-

Deoxygenation: Sparge the biphasic mixture with ultra-pure Argon or Nitrogen for 15 minutes.

-

Reaction Execution: Stir the reaction mixture at room temperature (20–25 °C) for 12–16 hours.

-

Causality: Maintaining ambient temperature prevents the oxidative addition of Pd(0) into the C-Br bonds of the boronic acid, ensuring perfect chemoselectivity.

-

-

Monitoring (Self-Validation): Monitor the reaction via TLC (Hexanes/EtOAc). The disappearance of the Aryl Iodide indicates completion.

-

Quenching and Extraction: Dilute the mixture with water and extract three times with Ethyl Acetate (EtOAc). Wash the combined organic layers with brine, dry over anhydrous Na2SO4, and concentrate under reduced pressure.

-

Purification: Purify the crude residue via silica gel flash chromatography.

Analytical Characterization and Self-Validation

To confirm the structural integrity of the synthesized biaryl product—specifically that both bromine atoms have been retained—the following analytical signatures must be verified:

-

Mass Spectrometry (LC-MS / GC-MS): The most definitive proof of success is the isotopic signature. Because bromine has two major isotopes (79Br and 81Br) in a roughly 1:1 ratio, a molecule with two bromine atoms will exhibit a distinct 1:2:1 isotopic cluster for the molecular ion [M]+, [M+2]+, and[M+4]+. If this pattern is missing, premature C-Br activation occurred.

-

Nuclear Magnetic Resonance (NMR):

-

11B NMR: The disappearance of the broad singlet at ~28–30 ppm confirms the complete consumption of the boronic acid starting material.

-

1H NMR: The retained 2,4-dibromophenyl ring will display a characteristic AMX or ABC spin system (typically an isolated doublet with a small meta coupling constant for the proton between the bromines, a doublet of doublets, and an ortho doublet).

-

References

- BLD Pharm. "1627830-02-7 | (2,4-Dibromophenyl)boronic acid." BLD Pharm Catalog.

- ChemicalBook. "Zhuhai Aobokai Biomedical Technology Co., Ltd. Product: (2,4-Dibromophenyl)boronic acid.

- MilliporeSigma. "2,6-Dibromophenylboronic acid (Structural Analog)." Sigma-Aldrich Catalog.

- National Center for Biotechnology Information. "3,4-Dibromophenylboronic acid (Structural Analog)." PubChem Compound Summary for CID 70062761.

Sources

Comprehensive Technical Guide on (2,4-Dibromophenyl)boronic Acid: Properties, Reactivity, and Applications in Advanced Synthesis

Target Audience: Synthetic Chemists, Materials Scientists, and Drug Discovery Professionals

Executive Summary

In the realm of modern synthetic chemistry and active pharmaceutical ingredient (API) development, polyfunctional building blocks are critical for constructing complex molecular architectures. (2,4-Dibromophenyl)boronic acid serves as an exceptionally versatile synthon. By possessing both a boronic acid moiety and two chemically distinct aryl bromide sites, it enables sequential, highly controlled cross-coupling reactions.

This whitepaper provides an in-depth analysis of the physicochemical properties, structural advantages, and validated experimental methodologies for utilizing (2,4-Dibromophenyl)boronic acid in advanced synthetic workflows.

Physicochemical Profiling and Structural Data

Accurate physical data is the foundation of stoichiometric precision and safe handling in the laboratory. The core identifiers and metrics for (2,4-Dibromophenyl)boronic acid are summarized below, verified against standard chemical safety and supplier databases [1, 2].

| Property | Value | Clinical / Synthetic Relevance |

| Chemical Name | (2,4-Dibromophenyl)boronic acid | Standard IUPAC nomenclature. |

| CAS Number | 1627830-02-7 | Essential for regulatory tracking and inventory. |

| Molecular Weight | 279.722 g/mol | Required for precise stoichiometric calculations. |

| Chemical Formula | C₆H₅BBr₂O₂ | Indicates the di-halogenated phenyl ring. |

| Appearance | Solid (typically white to off-white powder) | Facilitates easy weighing and transfer. |

| Reactivity Handles | 1x | Enables orthogonal, multi-step functionalization. |

Mechanistic Insights: The Power of Orthogonal Reactivity

As a Senior Application Scientist, I frequently observe that the true value of (2,4-Dibromophenyl)boronic acid lies not just in its ability to undergo Suzuki-Miyaura coupling, but in the causality of its regioselectivity .

When designing a synthetic route using this compound, the reactivity hierarchy is governed by both electronic and steric factors:

-

Primary Chemoselectivity (The Boronic Acid): Under standard, mild Suzuki conditions (e.g., using an aryl iodide partner), the

group will undergo transmetalation and couple first. The aryl bromides remain intact because oxidative addition of Palladium into -

Secondary Regioselectivity (The C4 Bromine): Once the boronic acid is coupled, you are left with a 2,4-dibromobiaryl intermediate. If subjected to a second cross-coupling, the bromine at the C4 position (para to the original boronic acid) will react preferentially. Causality: The C2 bromine is sterically hindered by the newly installed adjacent aryl group (ortho position). The C4 position is sterically unencumbered, lowering the activation energy for the subsequent oxidative addition of the Pd(0) catalyst.

-

Tertiary Reactivity (The C2 Bromine): The final bromine can be coupled using more forcing conditions (higher temperatures, highly active dialkylbiaryl phosphine ligands like SPhos or XPhos) to complete a tri-functionalized core.

Workflow Visualization

The following diagram maps the logical progression of this sequential coupling strategy.

Sequential chemoselective and regioselective coupling workflow of (2,4-Dibromophenyl)boronic acid.

Experimental Methodology: Self-Validating Protocol

To leverage the chemoselectivity described above, the initial coupling must be strictly controlled. The following protocol details the first-stage coupling of (2,4-Dibromophenyl)boronic acid with an aryl iodide, preserving the two bromine atoms.

Objective

Synthesize a 2,4-dibromobiaryl derivative without inducing polymerization or premature activation of the

Reagents

-

(2,4-Dibromophenyl)boronic acid (1.05 equivalents)

-

Aryl iodide (1.00 equivalent)

-

Catalyst:

(0.05 equivalents / 5 mol%) -

Base:

(2.0 equivalents, 2M aqueous solution) -

Solvent: Toluene / Ethanol (4:1 v/v)

Step-by-Step Procedure & Causal Rationale

Step 1: System Degassing

-

Action: Charge a Schlenk flask with the aryl iodide, (2,4-Dibromophenyl)boronic acid, and the Toluene/Ethanol solvent mixture. Sparge the solution with ultra-pure Argon for 15 minutes.

-

Causality: Oxygen rapidly oxidizes

to inactive

Step 2: Base and Catalyst Addition

-

Action: Add the 2M aqueous

solution (previously degassed), followed by the -

Causality:

is chosen specifically because it is a mild base. Stronger bases (like

Step 3: Controlled Heating and Monitoring

-

Action: Heat the biphasic mixture to 80°C under vigorous stirring. Monitor the reaction strictly via LC-MS (Liquid Chromatography-Mass Spectrometry) every 2 hours.

-

Causality: Vigorous stirring is required to overcome the mass transfer limitations of a biphasic (aqueous/organic) system. LC-MS monitoring is a self-validating step: you must look for the disappearance of the aryl iodide mass and the appearance of the product mass. If side-products lacking a bromine atom appear, the temperature must be immediately reduced.

Step 4: Quenching and Workup

-

Action: Once the aryl iodide is consumed (typically 4-6 hours), cool the reaction to room temperature. Dilute with Ethyl Acetate and separate the aqueous layer. Wash the organic layer with brine, dry over anhydrous

, and concentrate under reduced pressure. -

Causality: Cooling arrests the catalytic cycle. The aqueous wash removes the inorganic salts and the boronic acid byproducts (boroxines), leaving the crude organic product ready for silica gel chromatography.

Conclusion

(2,4-Dibromophenyl)boronic acid (CAS: 1627830-02-7; MW: 279.722) is far more than a simple reagent; it is a strategic linchpin in complex organic synthesis. By understanding the causal relationship between its steric environment and the electronic properties of its carbon-halogen bonds, researchers can execute highly precise, multi-stage molecular constructions essential for next-generation pharmaceuticals and advanced organic materials.

References

- AOBChem Safety Data Sheet - (2,4-Dibromophenyl)boronic acid, CAS No.: 1627830-02-7, Molecular Weight: 279.722.

- BLD Pharm Chemical Catalog - 1627830-02-7 | (2,4-Dibromophenyl)boronic acid.

Technical Deep Dive: Lewis Acidity & Applications of (2,4-Dibromophenyl)boronic Acid

Topic: Lewis Acidity of (2,4-Dibromophenyl)boronic Acid Content Type: Technical Whitepaper / Application Guide Audience: Researchers, Medicinal Chemists, and Process Engineers

Executive Summary

(2,4-Dibromophenyl)boronic acid (2,4-DBPBA) represents a specialized class of organoboron building blocks where the interplay between electronic induction and steric hindrance defines its reactivity. Unlike simple phenylboronic acid, the 2,4-dibromo substitution pattern imparts a unique "dual-personality": the bromine atoms significantly increase the electrophilicity of the boron center via inductive withdrawal (-I), while the ortho-bromine imposes steric constraints that modulate complexation rates. This guide provides a rigorous analysis of its Lewis acidity, a validated protocol for pKa determination, and strategic insights into its use as a scaffold for iterative cross-coupling reactions.

Physicochemical Architecture

Electronic vs. Steric Conflict

The Lewis acidity of arylboronic acids is governed by the electrophilicity of the vacant

-

Inductive Enhancement (-I Effect): Bromine is strongly electronegative relative to carbon. Substituents at the ortho (2-position) and para (4-position) withdraw electron density from the aromatic ring, destabilizing the neutral boronic acid and stabilizing the negatively charged tetrahedral boronate anion. Theoretically, this should lower the pKa (increase acidity) relative to phenylboronic acid (pKa

8.8). -

Steric Inhibition (The Ortho Effect): The formation of the tetrahedral boronate anion

requires a change in hybridization from

Net Result: While the electron-withdrawing nature of the two bromines drives acidity up, the steric bulk at the 2-position blunts this effect. Consequently, 2,4-DBPBA typically exhibits a pKa in the range of 7.8 – 8.2 , making it more acidic than phenylboronic acid but less acidic than purely electronic predictions (e.g., 2,4-difluorophenylboronic acid) would suggest.

Structural Data Summary

| Property | Value / Description | Mechanistic Implication |

| Molecular Formula | High MW due to heavy halogens. | |

| Boron Hybridization | Lewis acidity driver. | |

| Est. pKa (Aq) | 7.8 – 8.2 | Moderate Lewis acid; binds diols at physiological pH. |

| Solubility | Low in pure water; Mod. in DMSO/MeOH | Hydrophobic Br atoms reduce aqueous solubility. |

| Hammett | Net electron withdrawal activates the B-center. |

Mechanistic Visualization: The Ionization Pathway

The following diagram illustrates the equilibrium between the neutral trigonal planar form and the tetrahedral boronate anion, highlighting the specific steric clash introduced by the ortho-bromine.

Figure 1: Ionization pathway of 2,4-DBPBA. The 2-Br substituent creates a steric gate that modulates the rate of hybridization change from sp2 to sp3.

Validated Protocol: Determination of Lewis Acidity (pKa)

Precise determination of the pKa is critical for optimizing Suzuki couplings or diol-binding assays. The standard potentiometric titration must be modified to account for the low aqueous solubility of 2,4-DBPBA and its sensitivity to

Reagents & Setup

-

Analyte: 2,4-Dibromophenylboronic acid (Recrystallized from

/MeOH). -

Solvent: 0.15 M KCl in water (Ionic strength adjuster). Note: If insoluble, use 10% MeOH/Water and apply the Yasuda-Shedlovsky correction.

-

Titrant: 0.1 M NaOH (Carbonate-free, standardized against KHP).

-

Atmosphere: High-purity Nitrogen (

) or Argon.

Step-by-Step Methodology

-

System Inertization (Self-Validation Step 1):

-

Boil deionized water for 10 minutes to remove dissolved

. Cool under -

Why: Carbonic acid formation (

) interferes with boronic acid titration (

-

-

Sample Preparation:

-

Dissolve

mol of 2,4-DBPBA in 50 mL of the degassed 0.15 M KCl solution. -

If turbidity persists, add MeOH dropwise until clear (record volume for dielectric constant correction).

-

-

Acidification:

-

Add 0.5 mL of 0.1 M HCl to lower the starting pH to

. -

Why: This ensures the starting species is 100% neutral

and allows visualization of the full buffer region.

-

-

Titration Loop:

-

Data Analysis (Bjerrum Method):

-

Plot pH vs. Volume.

-

Identify the half-equivalence point (

). -

The pH at

equals the pKa (Henderson-Hasselbalch approximation).

-

Workflow Diagram

Figure 2: Potentiometric titration workflow ensuring removal of carbonate errors and ionic strength consistency.

Application: Iterative Cross-Coupling Scaffold

2,4-DBPBA is a powerful scaffold for "Iterative Suzuki-Miyaura Coupling" because it contains three potential reactive sites: the Boronic acid and two Bromines.

Chemoselectivity Hierarchy:

-

Site A (B-C Bond): Under standard Suzuki conditions (Pd(0), Base), the boronic acid undergoes transmetallation first. The C-Br bonds are generally inert to the boronic acid itself (homocoupling is slow without specific oxidants).

-

Site B (4-Br): After the first coupling, the 4-position bromine is electronically activated and sterically accessible.

-

Site C (2-Br): The 2-position bromine is sterically hindered and usually reacts last.

This hierarchy allows the synthesis of Terphenyls or complex cores in a defined sequence:

Correction: 2,4-DBPBA acts as the Nucleophile . Correct Sequence:

-

Reaction 1: 2,4-DBPBA (Nucleophile) +

(Electrophile)-

Critical Control: Use a catalyst that inserts into C-I faster than C-Br (e.g.,

).

-

-

Reaction 2: 2,4-Dibromo-biaryl +

-

The 4-Br reacts preferentially over the hindered 2-Br.

-

Recommended Coupling Protocol (Reaction 1)

-

Catalyst:

(Robust, resists dehalogenation). -

Base:

(Anhydrous) or -

Solvent: THF/Water (10:1).

-

Temperature: 60°C (Keep mild to prevent activation of the C-Br bonds).

References

-

Substituent Effects on Boronic Acid Acidity

- Title: Acidity Constants of Boronic Acids as Simply as Possible: Experimental, Correl

- Source: MDPI, Molecules 2024.

-

URL:[Link]

-

Suzuki Coupling Mechanisms

- Title: Suzuki-Miyaura Cross-Coupling: Practical Guide.

- Source: Yoneda Labs.

-

URL:[Link]

-

Probing Lewis Acidity

- Title: Probing the Lewis Acidity of Boronic Acids through Interactions with Arene Substituents.

- Source: Radboud Repository.

-

URL:[Link]

-

Potentiometric Titration Methods

Sources

Reactivity of C-B bond in (2,4-Dibromophenyl)boronic acid

An In-Depth Technical Guide to the Reactivity of the C-B Bond in (2,4-Dibromophenyl)boronic Acid

Abstract

(2,4-Dibromophenyl)boronic acid is a versatile bifunctional reagent whose utility in modern organic synthesis is predicated on the nuanced reactivity of its three key functional sites: the carbon-boron (C-B) bond and two distinct carbon-bromine (C-Br) bonds. This guide provides a comprehensive analysis of the factors governing the reactivity of the C-B bond, with a particular focus on its behavior in the context of palladium-catalyzed cross-coupling reactions. We will explore the interplay of electronic and steric effects imposed by the dibromo substitution pattern, delve into the chemoselectivity of cross-coupling reactions, and provide field-proven protocols for leveraging this reagent in complex synthetic strategies. This document is intended for researchers, chemists, and drug development professionals seeking to understand and exploit the unique chemical behavior of this valuable building block.

Introduction: The Strategic Value of Polyfunctional Boronic Acids

Boronic acids and their derivatives are foundational pillars of modern organic synthesis, primarily due to their central role in the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction.[1][2] Their stability, low toxicity, and broad functional group tolerance have established them as indispensable tools for constructing C-C bonds in countless applications, from pharmaceuticals to advanced materials.[3][4]

(2,4-Dibromophenyl)boronic acid represents a particularly strategic class of these reagents. Possessing both a nucleophilic boronic acid moiety and two electrophilic C-Br centers, it offers the potential for sequential, site-selective cross-coupling reactions. Understanding the factors that control the reactivity at each of these sites is paramount to its effective use. This guide focuses specifically on the C-B bond, whose reactivity is profoundly modulated by the presence of the adjacent bromine atoms.

Physicochemical Landscape: The Influence of Dibromo Substitution

The chemical behavior of (2,4-Dibromophenyl)boronic acid is intrinsically linked to its electronic and steric properties, which are dominated by the two bromine substituents.

-

Electronic Effects: Bromine is an electronegative halogen that exerts a deactivating, electron-withdrawing inductive effect (-I). This effect increases the Lewis acidity of the boronic acid group compared to unsubstituted phenylboronic acid, which can influence the transmetalation step of the catalytic cycle.[5]

-

Steric Effects (The "Ortho Effect"): The bromine atom at the C2 (ortho) position imposes significant steric hindrance around the boronic acid moiety.[6][7] This steric bulk can impede the approach of the large, ligand-coordinated palladium complex required for transmetalation, often leading to reduced reaction rates compared to its meta and para isomers.[5][8] This "ortho effect" is a critical determinant of the C-B bond's reactivity.

Protodeboronation, the undesired cleavage of the C-B bond by a proton source, is a common side reaction for boronic acids.[9] The stability of (2,4-Dibromophenyl)boronic acid towards this pathway is generally good, though it can be promoted under harsh acidic or basic conditions. The use of boronic esters, such as the pinacol ester, can enhance stability and prevent this side reaction.[10]

Core Reactivity: The Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura reaction is the most prominent application of (2,4-Dibromophenyl)boronic acid. The reaction proceeds through a well-established catalytic cycle involving a palladium catalyst.[2][10]

The Chemoselectivity Challenge

With (2,4-Dibromophenyl)boronic acid, a critical question of chemoselectivity arises: under a given set of conditions, which site will react? The molecule can act as either the nucleophilic partner (via the C-B bond) or the electrophilic partner (via a C-Br bond).

The outcome is dictated by the kinetics of two competing processes:

-

Transmetalation at the C-B bond.

-

Oxidative Addition of the palladium catalyst into one of the C-Br bonds.

Generally, the oxidative addition of Pd(0) into an aryl bromide bond is faster and more facile than the transmetalation step involving a sterically hindered boronic acid. Consequently, under many standard Suzuki-Miyaura conditions, (2,4-Dibromophenyl)boronic acid will preferentially act as the electrophilic partner , with the palladium catalyst inserting into a C-Br bond.

The C4-Br bond is typically more reactive towards oxidative addition than the sterically encumbered C2-Br bond.[11][12] Therefore, the most common reaction pathway involves selective coupling at the C4 position, leaving the ortho-bromine and the boronic acid functionalities intact for subsequent transformations.

Forcing Reactivity at the C-B Bond

To utilize the C-B bond in a Suzuki-Miyaura coupling (Pathway A), the reaction conditions must be carefully chosen to favor transmetalation over oxidative addition into the molecule's own C-Br bonds. This can be achieved by:

-

Using a highly reactive electrophile: Coupling with a more reactive partner, such as an aryl iodide (Ar-I) or an activated aryl triflate, can accelerate the oxidative addition step with the external partner, allowing it to outcompete the intramolecular C-Br insertion.

-

Protecting the Boronic Acid: Converting the boronic acid to a more stable and less reactive boronate ester (e.g., pinacol ester) can sometimes temper its reactivity, but this primarily serves to prevent side reactions rather than fundamentally altering the chemoselectivity of the catalytic cycle.[10]

-

Catalyst and Ligand Choice: The use of highly active catalyst systems with specific ligands can influence the relative rates of the catalytic steps. However, overcoming the intrinsic reactivity difference between C-Br oxidative addition and sterically hindered C-B transmetalation remains a significant synthetic challenge.

The following table summarizes the expected reactivity based on the coupling partner:

| Coupling Partner (Ar-X) | (2,4-Dibromophenyl)boronic acid acts as... | Primary Reaction Site | Rationale |

| Aryl Boronic Acid (Ar-B(OH)₂) | Electrophile | C4-Br | Oxidative addition at the C4-Br bond is kinetically favored over C2-Br and transmetalation of the hindered boronic acid.[11] |

| Aryl Bromide (Ar-Br) | Electrophile (via homocoupling) or unreactive | C4-Br | Competing oxidative addition with both partners. Often leads to a complex mixture or homocoupling of the reaction partner. |

| Aryl Iodide (Ar-I) | Nucleophile | C-B | The high reactivity of the C-I bond towards oxidative addition makes the external partner the preferred electrophile.[12] |

The Ortho-Bromo Group: A Steric Gatekeeper

The role of the ortho-bromo substituent cannot be overstated. It acts as a steric "gatekeeper," hindering the approach of the palladium catalyst to the boron center. This steric clash significantly raises the activation energy for the transmetalation step.

This steric effect is the primary reason for the reduced reactivity of the C-B bond in (2,4-Dibromophenyl)boronic acid compared to its 4-bromo or 3,5-dibromo isomers. Researchers must often resort to more forcing conditions—higher temperatures, longer reaction times, or more active catalysts—to achieve coupling at the C-B bond, which in turn can lead to undesired side reactions like protodeboronation.[6][9]

Experimental Protocol: Selective Suzuki-Miyaura Coupling at the C4-Br Position

This protocol details a reliable method for the selective coupling of an arylboronic acid at the C4-position of (2,4-Dibromophenyl)boronic acid, demonstrating its use as an electrophilic building block.

Objective: To synthesize (3-Bromo-4'-methoxy-[1,1'-biphenyl]-4-yl)boronic acid.

Reaction Scheme: (2,4-Dibromophenyl)boronic acid + (4-methoxyphenyl)boronic acid → (3-Bromo-4'-methoxy-[1,1'-biphenyl]-4-yl)boronic acid

Materials:

-

(2,4-Dibromophenyl)boronic acid (1.0 eq)

-

(4-methoxyphenyl)boronic acid (1.2 eq)

-

Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.03 eq)

-

Potassium Carbonate (K₂CO₃), anhydrous (3.0 eq)

-

1,4-Dioxane

-

Water (degassed)

-

Nitrogen or Argon gas supply

Procedure:

-

Vessel Preparation: To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add (2,4-Dibromophenyl)boronic acid (1.0 eq), (4-methoxyphenyl)boronic acid (1.2 eq), and anhydrous K₂CO₃ (3.0 eq).

-

Causality Note: The flask is flame-dried to remove adsorbed water, which can interfere with the reaction. K₂CO₃ is the base required to activate the boronic acid for transmetalation.[1]

-

-

Inert Atmosphere: Seal the flask with a septum and purge with nitrogen or argon for 10-15 minutes. This process is critical for removing oxygen.

-

Causality Note: The Pd(0) catalyst is sensitive to oxidation to Pd(II), which is catalytically inactive. Establishing and maintaining an inert atmosphere is crucial for catalyst longevity and reaction success.[10]

-

-

Solvent Addition: Add degassed 1,4-dioxane and degassed water in a 4:1 ratio via syringe. The total solvent volume should be sufficient to create a stirrable slurry (approx. 0.1 M concentration).

-

Causality Note: A mixed aqueous/organic solvent system is standard for Suzuki couplings, enhancing the solubility of both the organic reagents and the inorganic base.[1] Degassing the solvents removes dissolved oxygen.

-

-

Catalyst Addition: Briefly remove the septum and add the Pd(PPh₃)₄ catalyst (0.03 eq) under a positive flow of nitrogen. Reseal the flask immediately.

-

Causality Note: Adding the catalyst last, under a positive inert gas pressure, minimizes its exposure to air.

-

-

Reaction: Immerse the flask in a preheated oil bath at 85-90 °C and stir vigorously. Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 4-12 hours.

-

Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and water. Separate the organic layer. Wash the organic layer with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

Purification: The crude product is typically purified by column chromatography on silica gel or by recrystallization to yield the pure (3-Bromo-4'-methoxy-[1,1'-biphenyl]-4-yl)boronic acid.

Conclusion

The reactivity of the C-B bond in (2,4-Dibromophenyl)boronic acid is a study in controlled reactivity, governed by a delicate balance of electronic and steric factors. While the strong electron-withdrawing nature of the bromo substituents enhances the Lewis acidity of the boron center, the steric hindrance imposed by the ortho-bromo group is the dominant factor, significantly tempering the C-B bond's participation in Suzuki-Miyaura coupling.

As a result, the molecule's primary utility lies in its role as an electrophilic partner in cross-coupling reactions, reacting selectively at the less-hindered C4-Br position. This allows for the synthesis of complex, poly-substituted biaryl boronic acids that can serve as advanced intermediates in multi-step synthetic campaigns. Achieving reactivity at the C-B bond is possible but requires careful selection of a highly reactive coupling partner and optimized reaction conditions to overcome the inherent steric barrier. A thorough understanding of these competing pathways empowers the modern chemist to strategically deploy (2,4-Dibromophenyl)boronic acid as a powerful and versatile tool in the synthesis of novel chemical entities.

References

-

The influence of ortho-substituents on the properties of phenylboronic acids. ResearchGate. Available at: [Link]

-

Suzuki-Miyaura Cross-Coupling Reaction. Fisher Scientific. Available at: [Link]

-

Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine. Beilstein Journal of Organic Chemistry. Available at: [Link]

-

Sonication-Enhanced Suzuki–Miyaura Cross-Coupling for Efficient Diflunisal Production: A Combined Experimental and Theoretical Investigation. National Center for Biotechnology Information. Available at: [Link]

-

Suzuki-Miyaura Coupling. Chemistry LibreTexts. Available at: [Link]

-

Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs. Available at: [Link]

-

(S)-3-(4-BROMOPHENYL)BUTANOIC ACID. Organic Syntheses. Available at: [Link]

-

Reactivity of boronic acids: past and present. ResearchGate. Available at: [Link]

-

Selection of boron reagents for Suzuki–Miyaura coupling. Royal Society of Chemistry. Available at: [Link]

-

Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. National Center for Biotechnology Information. Available at: [Link]

-

(Trifluoromethoxy)Phenylboronic Acids: Structures, Properties, and Antibacterial Activity. MDPI. Available at: [Link]

-

Inverting the Conventional Site Selectivity of Cross-Coupling of 2,4-Dichloropyrimidines. Synfacts. Available at: [Link]

-

Alkylboronic acid or boronate synthesis. Organic Chemistry Portal. Available at: [Link]

-

Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. ResearchGate. Available at: [Link]

-

Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. PubMed. Available at: [Link]

-

Boronic acids in medicinal chemistry: Anticancer, antibacterial and antiviral applications. ResearchGate. Available at: [Link]

-

Recent Advancements in the Diversification and Applications of Boron-Containing Compounds in Medicinal Chemistry. MDPI. Available at: [Link]

-

Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids. MDPI. Available at: [Link]

-

Sequential and iterative Pd-catalyzed cross-coupling reactions in organic synthesis. National Center for Biotechnology Information. Available at: [Link]

-

Recent Advances in the Synthesis of Borinic Acid Derivatives. National Center for Biotechnology Information. Available at: [Link]

-

The C-B bond hydrolysis of phenylboronic acid-pendant 12-membered... ResearchGate. Available at: [Link]

-

Structure, Properties, and Preparation of Boronic Acid Derivatives Overview of Their Reactions and Applications. Wiley-VCH. Available at: [Link]

- Preparation method of p-bromophenyl-boric acid. Google Patents.

-

Reversible Click Reactions with Boronic Acids to Build Supramolecular Architectures in Water. MPG.PuRe. Available at: [Link]

Sources

- 1. Lab Reporter [fishersci.se]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. benchchem.com [benchchem.com]

- 6. researchgate.net [researchgate.net]

- 7. (Trifluoromethoxy)Phenylboronic Acids: Structures, Properties, and Antibacterial Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 8. BJOC - Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine [beilstein-journals.org]

- 9. Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60197H [pubs.rsc.org]

- 10. Yoneda Labs [yonedalabs.com]

- 11. mdpi.com [mdpi.com]

- 12. Sequential and iterative Pd-catalyzed cross-coupling reactions in organic synthesis - PMC [pmc.ncbi.nlm.nih.gov]

Advanced Functionalization Strategies for (2,4-Dibromophenyl)boronic Acid

Topic: Literature Review & Technical Guide: (2,4-Dibromophenyl)boronic Acid Reactions Audience: Researchers, Synthetic Chemists, and Drug Discovery Professionals Format: In-Depth Technical Guide

Executive Summary

(2,4-Dibromophenyl)boronic acid (CAS: 1627830-02-7) represents a unique class of "AB2" synthons in organic chemistry. Unlike standard mono-functionalized building blocks, this molecule possesses three distinct reactive sites: a nucleophilic boronic acid moiety and two electrophilic bromine atoms with differentiated steric and electronic environments.

This guide provides a technical roadmap for exploiting the orthogonal reactivity of this scaffold. By manipulating catalyst choice, protecting groups, and electrophile reactivity, researchers can direct the sequence of bond formation to synthesize complex poly-substituted arenes, dendrimers, and pharmaceutical intermediates.

Chemical Profile & Reactivity Map

The utility of (2,4-Dibromophenyl)boronic acid lies in the chemoselectivity hierarchy of its functional groups.

| Site | Functionality | Reactivity Profile | Steric Environment |

| C1 | Boronic Acid [-B(OH)₂] | Nucleophile. Active in Suzuki-Miyaura coupling.[1][2] Prone to protodeboronation if not handled correctly. | Hindered by C2-Br. |

| C4 | Bromine [-Br] | Electrophile. High reactivity in Pd-catalyzed cross-coupling. | Accessible. Para to Boron; less hindered. |

| C2 | Bromine [-Br] | Electrophile. Lower reactivity due to steric crowding (ortho to Boron). | Hindered. Ortho to Boron; requires forcing conditions or specialized ligands. |

The "Self-Destruct" Mechanism

A critical challenge with this molecule is its potential for uncontrolled self-polymerization . In the presence of a Pd(0) catalyst and base, the boronic acid of one molecule can couple with the bromine of another, leading to hyperbranched oligomers or insoluble polymers (Suzuki Polycondensation).

Control Strategy:

-

To retain the monomer: Use an external electrophile (e.g., Ar-I) that reacts significantly faster than the internal Ar-Br bonds.

-

To polymerize: Use equimolar conditions with no external partner.

Strategic Workflows: The "Chemo-Selectivity Walk"

Diagram 1: Reactivity & Selectivity Flowchart

This diagram illustrates the decision pathways for functionalizing (2,4-Dibromophenyl)boronic acid.

Caption: Decision pathways for (2,4-Dibromophenyl)boronic acid functionalization. High contrast nodes indicate distinct chemical states.

Experimental Protocols

Protocol A: Boron-Selective Coupling (The "Nucleophilic Strike")

Objective: Couple the boronic acid to an external aryl iodide while leaving both bromine atoms intact. Mechanism: Exploits the rate difference between Oxidative Addition of Pd into Ar-I (fast) vs. Ar-Br (slow).

Reagents:

-

(2,4-Dibromophenyl)boronic acid (1.0 equiv)

-

4-Iodoanisole (1.1 equiv) [Critical: Use Iodide, not Bromide]

-

Pd(PPh₃)₄ (3-5 mol%)

-

Na₂CO₃ (2.0 M aqueous, 2.0 equiv)

-

Solvent: Toluene/Ethanol (4:1)

Step-by-Step:

-

Setup: Charge a Schlenk flask with the boronic acid, 4-iodoanisole, and Pd(PPh₃)₄. Evacuate and backfill with Argon (3x).

-

Solvation: Add degassed Toluene and Ethanol. Stir until dissolved.

-

Activation: Add the degassed Na₂CO₃ solution via syringe.

-

Reaction: Heat to 60°C (Do not exceed 80°C to minimize Ar-Br insertion). Monitor by TLC/LCMS.

-

Note: The reaction should be complete within 2-4 hours due to the high reactivity of Ar-I.

-

-

Workup: Cool to RT. Dilute with EtOAc, wash with water and brine.[3] Dry over MgSO₄.[4]

-

Purification: Flash chromatography. The product is 2,4-dibromo-4'-methoxybiphenyl.

Protocol B: Site-Selective Bromine Coupling (The "Electrophilic Cascade")

Objective: Sequential substitution of the Bromines. Prerequisite: The boronic acid must be protected (e.g., MIDA boronate) or the starting material must be the pinacol ester (which is less reactive than the free acid).

Sequence:

-

C4-Substitution: Reaction at the para-position occurs first due to steric accessibility.

-

Conditions: Boronate Ester + Ar-B(OH)₂ (1.0 equiv) + Pd(dppf)Cl₂ + K₃PO₄.[3]

-

-

C2-Substitution: Reaction at the ortho-position requires forcing conditions.

-

Conditions: Intermediate + Ar'-B(OH)₂ (1.5 equiv) + Pd-PEPPSI-IPr (highly active catalyst) + High Temp (100°C+).

-

Technical Data Summary

The following table summarizes the reactivity trends observed in literature for poly-halogenated boronic acids.

| Parameter | Condition | Outcome | Mechanistic Insight |

| Electrophile | Aryl Iodide (Ar-I) | C-B Coupling | Ar-I oxidative addition is faster than Ar-Br; Boron acts as nucleophile. |

| Electrophile | Aryl Bromide (Ar-Br) | Polymerization | Competitive reaction between external Ar-Br and internal Ar-Br leads to mixtures. |

| Catalyst | Pd(PPh₃)₄ | Standard | Good for Ar-I coupling; may struggle with sterically hindered C2-Br. |

| Catalyst | Pd-PEPPSI / Buchwald Ligands | High Activity | Required to activate the sterically hindered C2-Br bond. |

| Protection | MIDA Boronate | Inert Boron | "Switches off" the boron, allowing chemistry solely on the bromines. |

Detailed Workflow Visualization

Diagram 2: Sequential Functionalization Strategy

This diagram details the step-by-step synthesis of a tri-substituted benzene core using the "Scaffold Approach."

Caption: Step-wise synthesis of tri-substituted arenes. Note the increasing harshness of conditions required for C2-functionalization.

Troubleshooting & Optimization

Issue: Protodeboronation

Symptom: Loss of the boronic acid group, yielding 1,3-dibromobenzene. Cause: High temperature, prolonged reaction times, or electron-rich substituents. Solution:

-

Use anhydrous conditions if possible (using CsF or K₃PO₄ in Dioxane).

-

Switch to the MIDA boronate or Trifluoroborate salt for greater stability.

-

Use mild bases (e.g., K₂CO₃ instead of NaOH).

Issue: Homocoupling (Biaryl formation)

Symptom: Formation of symmetrical dimers. Cause: Presence of Oxygen or slow transmetallation. Solution:

-

Rigorously degas solvents (Freeze-Pump-Thaw).

-

Ensure the electrophile (Ar-I) is in slight excess if coupling the Boron.

References

-

Suzuki-Miyaura Cross-Coupling Reaction. Organic Chemistry Portal. Available at: [Link]

-

Preparation of MIDA Boronates. Gillis, E. P., & Burke, M. D. (2007). A simple and modular strategy for small molecule synthesis.[5] J. Am. Chem. Soc., 129(21), 6716-6717.

- Selective Coupling of Polyhalogenated Arenes.Handy, S. T., & Zhang, Y. (2006). Regioselective Suzuki couplings of dihalopyrimidines. Synthesis, 2006(22), 3883-3887. (Analogous chemistry for 2,4-dihalo systems).

- Boronic Acid Stability & Protodeboronation.Cox, P. A., et al. (2010). Protodeboronation of heteroarylboronic acids. Chem. Commun., 46, 7942-7944.

- Hyperbranched Polymers via Suzuki Polycondensation.Kim, Y. H. (1998). Hyperbranched polymers 10 years after. Journal of Polymer Science Part A: Polymer Chemistry, 36(11), 1685-1698.

Sources

Application Note: Chemoselective Suzuki-Miyaura Coupling of (2,4-Dibromophenyl)boronic Acid

[1]

Executive Summary & Strategic Analysis

(2,4-Dibromophenyl)boronic acid (CAS: 163206-40-6) presents a unique synthetic challenge and opportunity.[1] It is a bifunctional building block capable of serving as a lynchpin in the synthesis of complex poly-aryl scaffolds (e.g., triphenylenes, liquid crystals, and OLED materials).[1]

The "AB2" Challenge

In a standard Suzuki reaction, this molecule acts as an "AB2" monomer. It contains:

-

Site A (Nucleophile): The Boronic Acid (

).[1] -

Site B (Electrophiles): Two Bromine atoms at positions C2 and C4.[1]

The Risk: Without strict chemoselective control, the Palladium catalyst may initiate Homocoupling/Oligomerization , where the boronic acid of one molecule reacts with the bromine of another, leading to an intractable mixture of poly(phenylenes) rather than the desired cross-coupled product.

The Solution: This protocol relies on Kinetic Chemoselectivity . By utilizing a coupling partner (Electrophile) with a faster rate of Oxidative Addition (

Mechanistic Grounding: The Hierarchy of Reactivity

To successfully use this reagent, one must understand the competitive landscape facing the Palladium catalyst.

Oxidative Addition Rates

The success of this protocol hinges on the electrophile (

-

Target Hierarchy:

-

Recommendation: Always use Aryl Iodides or Electron-Deficient Aryl Triflates as the coupling partner.[1] This ensures the catalyst is consumed by the external electrophile before it can activate the internal bromines of the (2,4-dibromophenyl)boronic acid.

The "Ortho-Effect" and Protodeboronation

The Bromine at C2 (ortho to boron) creates significant steric bulk.

-

Consequence 1 (Good): It protects the C2-Br from reacting, making the C4-Br the primary site for subsequent reactions (post-coupling).[1]

-

Consequence 2 (Bad): It slows down the Transmetallation step. A stalled catalytic cycle leaves the boronic acid vulnerable to Protodeboronation (hydrolysis of the C-B bond), yielding m-dibromobenzene as a byproduct.

Visualization: Reaction Pathway & Selectivity

The following decision tree illustrates the kinetic competition and the necessary conditions to favor Path A (Cross-Coupling) over Path B (Polymerization).

Figure 1: Kinetic selectivity pathway. Success depends on

Experimental Protocols

Protocol A: Chemoselective Cross-Coupling (Preserving Bromines)

Objective: Couple the boronic acid to an Aryl Iodide while leaving the C2 and C4 bromines intact for future functionalization.

Materials:

-

(2,4-Dibromophenyl)boronic acid (1.1 equiv)[1]

-

Catalyst: Pd(dppf)Cl₂[1]·CH₂Cl₂ (3-5 mol%)[1]

-

Rationale: The bidentate ferrocenyl ligand creates a large bite angle, favoring reductive elimination of the bulky biaryl over side reactions.

-

-

Base: K₃PO₄ (3.0 equiv)[1]

-

Rationale: Mild base minimizes protodeboronation compared to strong hydroxides or carbonates.

-

-

Solvent: 1,4-Dioxane / Water (4:1 ratio)[1]

-

Note: Degassed thoroughly.[1]

-

Step-by-Step Workflow:

-

Inert Atmosphere Setup: Flame-dry a 2-neck round bottom flask and cool under a stream of Argon or Nitrogen.[1]

-

Solvent Degassing: In a separate vessel, sparge the Dioxane/Water mixture with Argon for 20 minutes. Oxygen promotes homocoupling.[3]

-

Reagent Loading: Charge the flask with the Aryl Iodide (1.0 eq), (2,4-Dibromophenyl)boronic acid (1.1 eq), and K₃PO₄ (3.0 eq).

-

Catalyst Addition: Add Pd(dppf)Cl₂ (0.03 eq).[1]

-

Solvation: Add the degassed solvent via syringe.

-

Thermal Cycle: Heat the mixture to 80°C .

-

Critical Control: Do not exceed 90°C. Higher temperatures increase the probability of Pd insertion into the C4-Br bond.

-

-

Monitoring: Monitor by TLC or HPLC every 30 minutes. The reaction should be complete within 2-4 hours.

-

Stop Condition: Stop immediately upon consumption of the Aryl Iodide. Prolonged heating after completion will lead to "scrambling" of the bromines.

-

-

Workup: Dilute with EtOAc, wash with water and brine. Dry over Na₂SO₄.[1]

-

Purification: Flash chromatography. The product will be less polar than the boronic acid but likely close in Rf to the starting iodide.

Protocol B: High-Steric Demand Coupling (S-Phos Method)

Objective: If Protocol A fails due to steric hindrance at the C2 position (stalled transmetallation), use a specialized Buchwald ligand.[1]

Modifications:

Data Summary & Troubleshooting

Table 1: Optimization Parameters for Selectivity

| Parameter | Standard Condition | High-Performance Condition | Why? |

| Electrophile | Aryl Iodide | Aryl Triflate | I and OTf react faster than Br.[1] |

| Catalyst | Pd(PPh₃)₄ | Pd(OAc)₂ / S-Phos | S-Phos boosts hindered substrates.[1] |

| Base | Na₂CO₃ | K₃PO₄ or CsF | K₃PO₄ reduces hydrolytic deboronation. |

| Solvent | DME/H₂O | Toluene (Anhydrous) | Water promotes hydrolysis; remove if deboronation is high.[1] |

| Temp | 80°C | 60°C | Lower temp improves chemoselectivity (kinetic control).[1] |

Troubleshooting Guide

-

Problem: Significant amount of m-dibromobenzene observed.

-

Problem: Oligomers/Polymers detected.

-

Cause: The catalyst is activating the C4-Br of the starting material.

-

Fix: Lower the temperature to 60°C. Ensure you are using an Aryl Iodide partner. If using an Aryl Bromide partner, this reaction is not recommended as selectivity will be poor.[1]

-

-

Problem: Low Conversion.

-

Cause: Steric hindrance at C2 blocking the Pd-complex.[1]

-

Fix: Increase catalyst loading to 5-10 mol% and ensure vigorous stirring (mass transfer limitation).

-

References

-

Chemoselectivity in Suzuki Coupling

-

Protodeboronation Mechanisms

-

Use of S-Phos for Hindered Boronic Acids

-

Handling Poly-halogenated Aromatics

Sources

- 1. 4-Bromophenylboronic acid | 5467-74-3 [chemicalbook.com]

- 2. researchgate.net [researchgate.net]

- 3. Yoneda Labs [yonedalabs.com]

- 4. Protodeboronation [organic-chemistry.org]

- 5. Quantitative In Silico Prediction of the Rate of Protodeboronation by a Mechanistic Density Functional Theory-Aided Algorithm - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Protodeboronation - Wikipedia [en.wikipedia.org]

Application Note: Chemoselective Cross-Coupling of (2,4-Dibromophenyl)boronic Acid

This Application Note is designed for researchers addressing the specific chemoselective challenges of (2,4-Dibromophenyl)boronic acid .

Part 1: Strategic Analysis & Catalyst Selection

The "Janus" Substrate Challenge

(2,4-Dibromophenyl)boronic acid presents a unique "Janus-faced" challenge in palladium catalysis. It contains both a nucleophilic handle (Boronic Acid) and two electrophilic handles (Bromides at C2, C4).

-

The Goal: Utilize the C1-Boronic Acid as the nucleophile in a Suzuki-Miyaura coupling with an external aryl halide (

). -

The Threat: The substrate is capable of Self-Coupling (Oligomerization) . The Pd(0) catalyst, intended to activate the external

, may instead undergo oxidative addition into the C2-Br or C4-Br bonds of the boronic acid itself. -

The Solution: Kinetic differentiation.[1] You must select a catalyst/electrophile pair where the oxidative addition to the external

is significantly faster than to the internal C-Br bonds.

Reactivity Hierarchy & Partner Selection

Success depends largely on the choice of the coupling partner (

| Coupling Partner ( | Feasibility | Catalyst Recommendation | Rationale |

| Aryl Iodides ( | High | Pd(PPh | |

| Activated Aryl Bromides | Medium | Pd(dppf)Cl | Requires electron-deficient partners (e.g., 4-bromonitrobenzene). The electronic activation of the partner must exceed that of the substrate's bromines. |

| Aryl Chlorides ( | Low / Risky | Not Recommended | Catalysts active enough to couple chlorides (e.g., Pd-XPhos) will indiscriminately activate the substrate's bromines, leading to polymerization. |

Catalyst Selection Matrix

Primary Recommendation: Pd(PPh

)

(Tetrakis)

-

Why: It is a "slow" catalyst for unactivated bromides but excellent for iodides. Its bulkiness helps prevent insertion into the sterically hindered C2-Br (ortho to Boron) of the substrate.

-

Use Case: Coupling with Aryl Iodides or highly activated Aryl Bromides.

Secondary Recommendation: Pd(dppf)Cl

· CH

Cl

-

Why: The bidentate ferrocenyl ligand has a large bite angle, promoting reductive elimination. It is robust and often works well for boronic acids that are prone to protodeboronation.

-

Use Case: Standard Suzuki couplings where Pd(PPh

)

Avoid: Pd

(dba)

+ SPhos / XPhos

-

Why: These highly active Buchwald precatalysts facilitate oxidative addition into hindered and deactivated bromides. Using these will likely trigger the polymerization of your starting material.

Part 2: Mechanistic Visualization

The following diagram illustrates the kinetic competition between the desired cross-coupling and the fatal self-coupling pathway.

Figure 1: Kinetic pathway comparison. The green path represents the desired cross-coupling, favored by using reactive electrophiles (Ar-I). The red dashed path represents the self-coupling side reaction.

Part 3: Optimized Experimental Protocol

Objective: Synthesis of 2,4-dibromo-4'-methoxybiphenyl via Suzuki Coupling. Scale: 1.0 mmol

Reagents & Stoichiometry

| Reagent | Equiv.[1][2][3][4][5] | Amount | Role |

| (2,4-Dibromophenyl)boronic acid | 1.1 | 308 mg | Nucleophile |

| 4-Iodoanisole | 1.0 | 234 mg | Electrophile (Partner) |

| Pd(PPh | 0.03 | 35 mg | Catalyst (3 mol%) |

| Na | 2.5 | 1.25 mL | Base |

| DME (Dimethoxyethane) | - | 10 mL | Solvent |

Step-by-Step Procedure

-

Degassing (Critical):

-

Prepare the solvent mixture (DME) and the 2M Na

CO -

Sparge both with Argon or Nitrogen for 15 minutes. Rationale: Oxygen promotes homocoupling of boronic acids (Glaser-type) and deactivates the phosphine ligands.

-

-

Reaction Assembly:

-

To a flame-dried Schlenk flask or microwave vial equipped with a stir bar, add 4-Iodoanisole (1.0 equiv) and Pd(PPh

) -

Note: Adding the electrophile and catalyst first allows the "correct" oxidative addition complex to form before the nucleophile enters the cycle.

-

Add (2,4-Dibromophenyl)boronic acid (1.1 equiv).

-

Seal the vessel and purge with inert gas (3x vacuum/refill cycles).

-

-

Solvent Addition:

-

Inject the degassed DME (10 mL) via syringe. Stir for 2 minutes to dissolve solids.

-

Inject the degassed Na

CO

-

-

Reaction:

-

Heat to 80°C (oil bath) or 100°C (Microwave, 30 min).